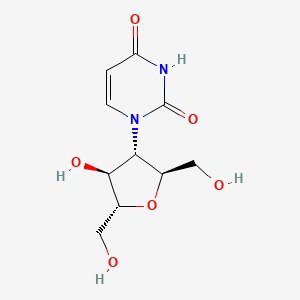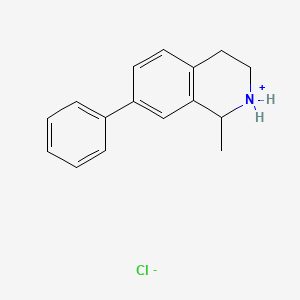
Carbamic acid, (phenylmethyl)-, heptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (phenylmethyl)-, heptyl ester is an organic compound with the molecular formula C15H23NO2 It is a type of carbamate ester, which are derivatives of carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, (phenylmethyl)-, heptyl ester can be synthesized through the esterification of carbamic acid derivatives with heptyl alcohol. One common method involves the reaction of phenylmethyl carbamate with heptyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of supercritical carbon dioxide as a solvent can enhance the reaction rate and reduce the need for hazardous organic solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (phenylmethyl)-, heptyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield carbamic acid and heptyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the heptyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and heptyl alcohol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, (phenylmethyl)-, heptyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or stabilizer.
Mécanisme D'action
The mechanism of action of carbamic acid, (phenylmethyl)-, heptyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various metabolic pathways, leading to its antimicrobial or antifungal effects. The ester group allows for easy hydrolysis, releasing the active carbamic acid derivative at the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl group instead of a heptyl group.
Carbamic acid, phenyl ester: Lacks the heptyl group, making it less hydrophobic.
Ethyl carbamate: A simpler carbamate ester with different physical and chemical properties.
Uniqueness
Carbamic acid, (phenylmethyl)-, heptyl ester is unique due to its long heptyl chain, which imparts hydrophobic characteristics. This makes it more suitable for applications requiring hydrophobic interactions, such as in drug delivery systems or as a plasticizer in industrial applications.
Propriétés
Numéro CAS |
124069-02-9 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
heptyl N-benzylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-18-15(17)16-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17) |
Clé InChI |
MXUHLRHMVNWCRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


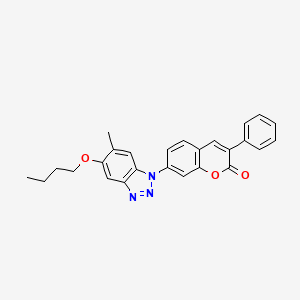
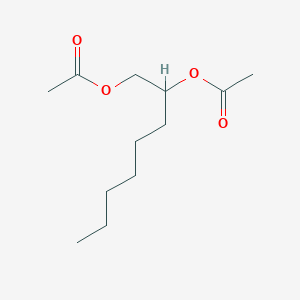

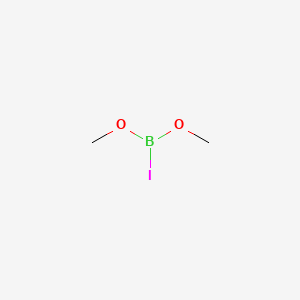
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
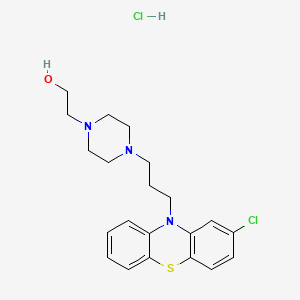

![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
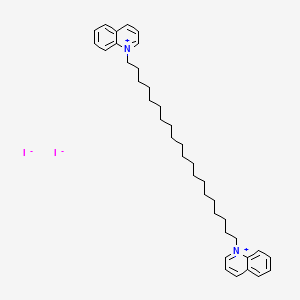
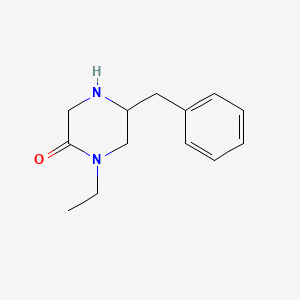
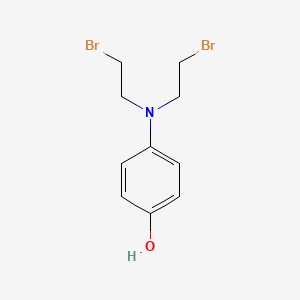
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
